molecular formula C29H50Cl2O4 B14368004 1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene CAS No. 93179-56-7

1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene

Cat. No.: B14368004
CAS No.: 93179-56-7
M. Wt: 533.6 g/mol
InChI Key: OPMBVPDWGZTOCK-UHFFFAOYSA-N
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Description

1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene is a synthetic organic compound characterized by its complex structure, which includes multiple ether and chloroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene typically involves the reaction of 1,2-bis(2-chloroethoxy)ethane with pentadecylbenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkages. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as distillation or recrystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine-ether derivative, while oxidation can produce a ketone or aldehyde derivative .

Scientific Research Applications

1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene involves its interaction with specific molecular targets. The chloroethoxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ether linkages provide stability and influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene is unique due to its combination of multiple ether linkages, chloroethoxy groups, and a long alkyl chain attached to a benzene ring. This structure imparts specific chemical properties, such as increased hydrophobicity and potential for forming stable complexes with other molecules .

Properties

CAS No.

93179-56-7

Molecular Formula

C29H50Cl2O4

Molecular Weight

533.6 g/mol

IUPAC Name

1,2-bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene

InChI

InChI=1S/C29H50Cl2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-27-17-15-18-28(34-25-23-32-21-19-30)29(27)35-26-24-33-22-20-31/h15,17-18H,2-14,16,19-26H2,1H3

InChI Key

OPMBVPDWGZTOCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OCCOCCCl)OCCOCCCl

Origin of Product

United States

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